molecular formula C7H4N2O B1592337 2-Formylnicotinonitrile CAS No. 405174-98-3

2-Formylnicotinonitrile

Cat. No. B1592337
M. Wt: 132.12 g/mol
InChI Key: HEGFDRXMXUROBE-UHFFFAOYSA-N
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Description

2-Formylnicotinonitrile is a chemical compound with the linear formula C7H4N2O . It has a molecular weight of 132.12 .


Synthesis Analysis

The synthesis of nicotinonitrile derivatives, which could include 2-Formylnicotinonitrile, has been described in the literature . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .


Physical And Chemical Properties Analysis

2-Formylnicotinonitrile has a molecular weight of 132.12 and is stored at refrigerated temperatures . Further analysis would be needed to determine other physical and chemical properties.

Scientific Research Applications

Synthesis of Anticancer Derivatives

2-Formylnicotinonitrile serves as a precursor in the synthesis of various anticancer compounds. For instance, its derivatives have been synthesized for anticancer assessment, demonstrating its potential in drug discovery and development (Mansour, Sayed, Marzouk, & Shaban, 2021).

Mechanistic Insights in Organic Synthesis

Research has also focused on understanding the mechanisms involved in reactions with 2-Formylnicotinonitrile. Studies addressing mechanistic issues in the coupling of isonitriles and carboxylic acids have provided potential routes to peptidic constructs, highlighting the chemical's role in elucidating reaction pathways (Li, Yuan, Kan, & Danishefsky, 2008).

Precursors to Glycosyl Nitrile Oxides and Nitrones

The compound has been utilized in the preparation of formyl C-glycosides, acting as precursors to glycosyl nitrile oxides and nitrones. This application is crucial in the synthesis of glycoconjugates, which are important in biological chemistry (Dondoni & Giovannini, 2002).

Development of Amide Types via Isonitrile Reactions

2-Formylnicotinonitrile has facilitated the development of new amide types through the reaction of isonitriles with carboxylic acids. This chemistry has opened new routes for synthesizing beta-N-linked glycosyl amino acids, demonstrating its applicability in peptide and glycopeptide synthesis (Li & Danishefsky, 2008).

properties

IUPAC Name

2-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-4-6-2-1-3-9-7(6)5-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGFDRXMXUROBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597545
Record name 2-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylnicotinonitrile

CAS RN

405174-98-3
Record name 2-Formyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405174-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-cyano-2-picoline (166 mg, 1.41 mmol) in dioxane (3 mL) was added water (0.2 mL) and selenium(IV) oxide (228 mg, 2.05 mmol) and the mixture stirred at reflux overnight. The reaction mixture was concentrated under reduced pressure and purified by column chromatography on silica gel (Hexanes/ether, 3:1 then 1:1) to afford the title compound (18 mg, 10%) as a pale yellow solid. 1H NMR (CDCl3): δ 7.69 (dd, 1H, J=9, 6 Hz), 8.20 (d, 1H, J=9 Hz), 9.00 (d, 1H, J=3 Hz), 10.13 (s, 1H).
Quantity
166 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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